molecular formula C18H15F2NO2 B2574323 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide CAS No. 2034210-08-5

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide

Cat. No.: B2574323
CAS No.: 2034210-08-5
M. Wt: 315.32
InChI Key: XJGAADNIMPDSSI-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide (CAS 2034210-08-5) is a synthetic small molecule featuring a benzofuran core linked to a 2,4-difluorobenzamide group via a propan-2-yl chain. With a molecular formula of C 18 H 15 F 2 NO 2 and a molecular weight of 315.314 g/mol , this compound is of significant interest in medicinal chemistry and drug discovery as a building block for developing novel therapeutic agents. The benzofuran scaffold is ubiquitous in nature and recognized for its diverse pharmacological profile . This compound's research value is rooted in the established biological activities of its structural analogs. Benzofuran derivatives are extensively investigated for their anticancer and antiproliferative properties, with studies showing their ability to inhibit tubulin polymerization and disrupt the cancer cell cycle . Furthermore, the benzofuran moiety is a key structural component in compounds with documented antibacterial and antifungal activities, making this compound a candidate for antimicrobial research . Some benzofuran-based molecules also function as selective enhancers of catecholamine and serotonin release in the brain, suggesting potential applications in neuropharmacology and neuroprotection . The incorporation of the 2,4-difluorobenzamide group may enhance the molecule's binding affinity and metabolic stability, influencing its interaction with protein targets such as serum albumins, which can act as carrier systems . This compound is presented as a high-quality chemical tool for researchers exploring these and other biological pathways. Disclaimer: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO2/c1-11(8-14-9-12-4-2-3-5-17(12)23-14)21-18(22)15-7-6-13(19)10-16(15)20/h2-7,9-11H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGAADNIMPDSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide

  • Structure : Features a 2-acetyl-4,5-dimethoxyphenyl group instead of benzofuran and lacks fluorine substituents on the benzamide.
  • Synthesis : Synthesized via ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid .
  • Activity : Predicted spasmolytic activity via in silico analysis, attributed to the acetyl and methoxy groups enhancing electron density and hydrogen-bonding capacity.

N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide

  • Structure : Replaces benzofuran with a benzimidazole ring and substitutes chlorine for fluorine on the benzamide.
  • Properties : The benzimidazole group enhances metal coordination (e.g., Cu(II) complexes), while chlorine atoms increase molecular weight (avg. mass: 404.3 g/mol) and steric bulk compared to fluorine .
  • Implications : Chlorine may improve thermal stability but reduce metabolic stability due to slower enzymatic cleavage.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Structure : Incorporates a pyrazolopyrimidine-chromene hybrid system and an isopropyl group on the benzamide.
  • Synthesis : Utilizes Suzuki-Miyaura coupling and palladium catalysis, contrasting with the simpler acylation methods for the target compound .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Structure : Contains bromine, chlorine, and trifluoromethyl groups, increasing halogen diversity.
  • Synthesis : Relies on benzoyl chloride intermediates and nucleophilic substitution, highlighting scalability differences compared to the target compound’s synthesis .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Predicted/Potential Activity
Target Compound Benzofuran, 2,4-difluoro ~317.3* Acylation (inferred) Neurological modulation
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide Acetyl, dimethoxy ~355.4 Ortho-acylation Spasmolytic
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide Benzimidazole, dichloro 404.3 Amide coupling Metal coordination, antimicrobial
4-(4-Amino...-N-isopropylbenzamide Pyrazolopyrimidine, chromene 589.1 Suzuki-Miyaura coupling Kinase inhibition
4-Bromo-N-(2-chloro-6-fluorophenyl)... Bromo, trifluoromethyl ~450.2 Benzoyl chloride reaction CNS-targeted

*Estimated based on structural analogs.

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine in the target compound likely enhances metabolic stability and bioavailability compared to chlorine-substituted analogs, though at the cost of reduced steric bulk .
  • Benzofuran vs. Heterocycles : The benzofuran moiety may offer improved π-π stacking interactions in receptor binding compared to benzimidazole or pyrimidine systems, but with lower metal-coordination capacity .
  • Synthetic Flexibility : The target compound’s synthesis (inferred from analogs) is less complex than chromene or trifluoromethyl derivatives, favoring cost-effective production .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies. The focus will be on its pharmacological properties, particularly in relation to anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound this compound features a benzofuran moiety, which is known for various biological activities. The molecular formula is C17H18F2NOC_{17}H_{18}F_2NO with a molecular weight of approximately 305.33 g/mol. The presence of difluorobenzamide enhances its lipophilicity and may contribute to its bioactivity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC17H18F2N O
Molecular Weight305.33 g/mol
Melting PointNot available
SolubilityNot specified

Anticancer Activity

Research has shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that benzofuran derivatives could inhibit the growth of ovarian cancer cells with IC50 values ranging from 11 to 12 μM .

In particular, compounds derived from benzofuran have been noted for their ability to induce apoptosis in cancer cells through the modulation of pathways such as NF-kB . This suggests that this compound may also possess similar anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, studies have shown that certain benzofurans can significantly reduce levels of TNF-alpha and IL-6 in vitro . This activity indicates that this compound may be beneficial in treating inflammatory conditions.

Antimicrobial Activity

Benzofuran derivatives have been explored for their antimicrobial properties as well. They exhibit activity against various bacterial and fungal strains. For instance, some studies report that these compounds can inhibit the growth of Staphylococcus aureus and Candida albicans . The structural features of this compound suggest it may also possess similar antimicrobial effects.

Case Study 1: Anticancer Efficacy

A recent investigation into a series of benzofuran derivatives found that one compound demonstrated significant growth inhibition against multiple cancer cell lines (GI50 values ranging from 2.20 μM to 5.86 μM) . Although specific data on this compound is limited, the promising results from related compounds indicate potential efficacy in cancer treatment.

Case Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various benzofurans, compounds were tested for their ability to inhibit nitric oxide production in macrophages. Results indicated a dose-dependent reduction in nitric oxide levels, suggesting that this compound could similarly modulate inflammatory responses .

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